2-(Benzo[d]thiazol-5-yl)propan-1-amine
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Overview
Description
2-(Benzo[d]thiazol-5-yl)propan-1-amine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-5-yl)propan-1-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step processes that include the preparation of key intermediates followed by their functionalization. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization have been employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-tubercular, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. In the case of its anticancer activity, the compound induces apoptosis by activating caspase pathways and causing mitochondrial dysfunction .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its antimicrobial properties.
Uniqueness
2-(Benzo[d]thiazol-5-yl)propan-1-amine stands out due to its specific structural features that confer unique biological activities.
Properties
Molecular Formula |
C10H12N2S |
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Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C10H12N2S/c1-7(5-11)8-2-3-10-9(4-8)12-6-13-10/h2-4,6-7H,5,11H2,1H3 |
InChI Key |
NORZBYLVWQJGNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)SC=N2 |
Origin of Product |
United States |
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